4-Fluoro-4-methyl-2-(2,2,2-trifluoro-1-(4'-(methylsulfonyl)biphenyl-4-yl)ethylamino)pentanoic acid

Overview

Description

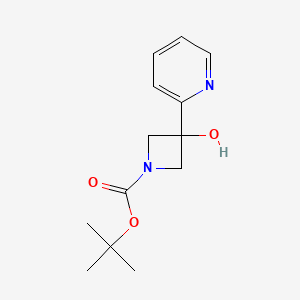

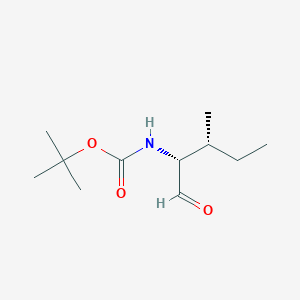

“4-Fluoro-4-methyl-2-(2,2,2-trifluoro-1-(4’-(methylsulfonyl)biphenyl-4-yl)ethylamino)pentanoic acid” is a chemical compound with the molecular formula C21H23F4NO4S . It is also known by other names such as 4-Fluoro-N-{2,2,2-trifluoro-1-[4’-(methylsulfonyl)-4-biphenylyl]ethyl}leucine .

Molecular Structure Analysis

The molecular structure of this compound includes a biphenyl group, a trifluoroethyl group, and a methylsulfonyl group . The average mass of the molecule is 461.470 Da and the monoisotopic mass is 461.128387 Da .Scientific Research Applications

Antimicrobial and Antifungal Properties

4-Fluoroisoleucine, a compound related to the queried chemical, has demonstrated inhibitory effects on various microbes and fungi. Specifically, it inhibits the growth of Aspergillus niger, Trichoderma viride, Myrothecium verrucaria, Trichophyton mentagrophytes, and Mucor mucedo, along with a 25% inhibition of Escherichia coli growth in defined mediums (Gershon, Shanks, & Clarke, 1978).

Cardiovascular Research

The compound has been studied for its potential in cardiovascular applications, specifically as Na+/H+ antiporter inhibitors. This is significant for treating acute myocardial infarction, as inhibiting the Na+/H+ exchanger can be beneficial in preserving cellular integrity and functional performance during cardiac ischemia and reperfusion (Baumgarth, Beier, & Gericke, 1997).

Polymer Science

In polymer science, fluorinated polymers with short perfluorobutyl side chains, derived from similar compounds, have been synthesized and shown excellent water- and oil-repellent properties. These properties make them potential candidates for nonstick and self-cleaning applications (Jiang et al., 2016).

Chemoenzymatic Synthesis

Chemoenzymatic synthesis involving compounds related to the queried chemical has been explored, particularly in developing stereoselective routes towards specific pharmaceuticals. This approach combines chemical and biological techniques for synthesizing enantiomerically pure substances (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Nuclear Medicine

Fluorine-labeled estrogens, chemically similar to the queried compound, have been synthesized and used in nuclear medicine. These compounds exhibit high affinity for estrogen receptors and have been used for selective uptake studies in target tissues, demonstrating potential in medical imaging applications (Kiesewetter et al., 1984).

Zinc(II) Detection

Fluorinated compounds have been used in the synthesis of zinc(II) specific fluorophores, which are crucial for studying intracellular zinc. These fluorophores, similar to the queried compound, have been analyzed for their fluorescence characteristics and their complexes with Zn2+ (Kimber et al., 2001).

properties

IUPAC Name |

4-fluoro-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F4NO4S/c1-20(2,22)12-17(19(27)28)26-18(21(23,24)25)15-6-4-13(5-7-15)14-8-10-16(11-9-14)31(3,29)30/h4-11,17-18,26H,12H2,1-3H3,(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRRUCZQBUTYOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)NC(C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F4NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-4-methyl-2-(2,2,2-trifluoro-1-(4'-(methylsulfonyl)biphenyl-4-yl)ethylamino)pentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl[(3-Bromo-4-methylphenyl)methyl]amine](/img/structure/B3102082.png)

![tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B3102096.png)

![methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3102134.png)